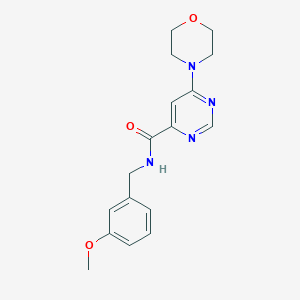

N-(3-甲氧基苄基)-6-吗啉代嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide, also known as MBCQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. The synthesis method of MBCQ involves several steps, including the reaction of 3-methoxybenzylamine with 2-chloro-6-morpholinopyrimidine-4-carboxylic acid and subsequent purification.

科学研究应用

- FAAH Inhibition Potential Therapeutic Applications: CNS Degenerative Disorders: Research suggests that N-3-MP might be useful in managing central nervous system (CNS) degenerative disorders.

- Pharmacokinetics and Tissue Distribution Guidance: These findings provide guidance for further development and utilization of Maca tuber, the source of N-3-MP.

- Neuroprotective Effects Potential: Its ability to counteract Aβ toxicity suggests promise in treating neurodegenerative disorders like Alzheimer’s disease.

- Material Science Applications Utility: As a curative additive, it influences cure and tensile properties, improving rubber material characteristics.

- Corrosion Inhibition Industrial Significance: These findings have implications for industrial applications where corrosion resistance is crucial.

Macamide Interaction with FAAH and MAGL

作用机制

Target of Action

The primary target of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate the release of neurotransmitters .

Biochemical Pathways

The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, act on cannabinoid receptors in the central nervous system and peripheral tissues . The activation of these receptors can lead to various downstream effects, including analgesic, anti-inflammatory, and neuroprotective effects .

Pharmacokinetics

A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . After oral administration, it was found that the absorption and elimination rates of N-3-methoxybenzyl-palmitamide were slow . The highest distribution of the compound after absorption was in the stomach, followed by the lung . It’s important to note that the pharmacokinetics of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide may differ.

Result of Action

The inhibition of FAAH by N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific tissues and cells involved. For example, in the central nervous system, increased endocannabinoid levels can modulate the release of neurotransmitters, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-23-14-4-2-3-13(9-14)11-18-17(22)15-10-16(20-12-19-15)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGPLZPBJISUTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)

![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)